molecular formula C10H14O2 B12808323 4-Methoxy-2-propylphenol CAS No. 13391-31-6

4-Methoxy-2-propylphenol

Cat. No.: B12808323
CAS No.: 13391-31-6
M. Wt: 166.22 g/mol
InChI Key: UULIJAHJPAENFH-UHFFFAOYSA-N
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Description

4-Methoxy-2-propylphenol (C₁₀H₁₄O₂; molecular weight: 166.22 g/mol) is a phenolic derivative featuring a methoxy (-OCH₃) group at the para (4th) position and a propyl (-CH₂CH₂CH₃) group at the ortho (2nd) position on the benzene ring. The positioning of substituents critically influences its physicochemical behavior, necessitating comparisons with similar molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13391-31-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-methoxy-2-propylphenol

InChI

InChI=1S/C10H14O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h5-7,11H,3-4H2,1-2H3

InChI Key

UULIJAHJPAENFH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-propylphenol typically involves the alkylation of guaiacol (2-methoxyphenol) with propyl halides under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction temperature is usually maintained between 50-100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-propylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-Methoxy-4-propylphenol
  • Molecular Formula : C10H14O2
  • Molecular Weight : 166.217 g/mol
  • Classification : Methoxyphenols

Applications in Flavoring and Fragrance

4-Methoxy-2-propylphenol is recognized for its flavoring properties. It imparts sweet, allspice, and anise-like flavors, making it suitable for use in food products and beverages . Its safety assessment indicates that it can be used in flavoring substances without significant health risks when applied within established limits .

Antioxidant Activity

Research has demonstrated the antioxidant properties of this compound. In a study evaluating its efficacy in scavenging free radicals, the compound exhibited significant antioxidant activity. The results indicated an EC50 value of 10.46 ppm, suggesting its potential as a natural antioxidant in pharmaceutical formulations .

Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to inhibit inflammatory pathways associated with dopaminergic neurodegeneration, indicating potential therapeutic benefits for conditions such as Parkinson's disease .

Chemical Synthesis and Catalytic Applications

This compound can be utilized as a precursor in various chemical syntheses. Its conversion into propylbenzene via hydrodeoxygenation has been studied extensively. Experimental results indicate that under specific conditions (20 bar H2 at 350 °C), the compound can achieve high selectivity (up to 77%) for propylbenzene production . This reaction highlights its utility in industrial applications.

Safety and Toxicological Assessments

The safety profile of this compound has been evaluated through various toxicological studies. The compound was found to have no significant genotoxicity, with margins of exposure deemed adequate for repeated dose toxicity endpoints. Additionally, it does not exhibit phototoxic or photoallergenic properties, making it a safe ingredient for consumer products .

Data Summary Table

Application AreaKey Findings
FlavoringImparts sweet and anise-like flavors; safe for use in food products .
Antioxidant ActivityEC50 value of 10.46 ppm; potential natural antioxidant .
Neuroprotective EffectsInhibits inflammatory pathways; potential therapeutic benefits for neurodegenerative diseases .
Chemical SynthesisHigh selectivity for propylbenzene production under specific conditions .
Safety ProfileNo significant genotoxicity; adequate margins for repeated dose toxicity .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-propylphenol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Positional Isomer: 2-Methoxy-4-propylphenol

  • Structure : Methoxy at position 2, propyl at position 4.
  • Applications: Regulated by the International Fragrance Association (IFRA) for use in fragrances, with safety assessments by the Research Institute for Fragrance Materials (RIFM) . Safety: Maximum acceptable concentrations defined for 12 product categories, reflecting rigorous toxicological evaluation .

4-Propylphenol (CAS 645-56-7)

  • Structure : Single propyl group at position 4.
  • Key Differences :
    • Simpler Structure : Absence of methoxy group reduces polarity and molecular weight (136.19 g/mol vs. 166.22 g/mol).
    • Volatility : Higher volatility due to lower molecular weight and lack of hydrogen-bonding methoxy group.
    • Applications : Primarily an intermediate in organic synthesis .

4-(3-Hydroxypropyl)-2-methoxyphenol (CAS 2305-13-7)

  • Structure : Methoxy at position 2, hydroxypropyl (-CH₂CHOHCH₃) at position 4.
  • Key Differences: Polarity: Additional hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) compared to 4-Methoxy-2-propylphenol. Bioactivity: Hydroxypropyl moiety may improve bioavailability, making it relevant in drug design .

4-Phenylphenol (CAS 92-69-3)

  • Structure : Phenyl group at position 4.
  • Toxicity: Classified as hazardous; requires stringent handling (e.g., eye flushing and medical consultation upon exposure) .

Phenol, 4-(2,3-epoxypropyl)-2-methoxy-

  • Structure : Epoxypropyl group at position 4, methoxy at position 2.
  • Key Differences: Reactivity: Epoxide group enables cross-linking in polymers but introduces instability and handling risks.

Data Table: Comparative Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications/Risks
This compound Not provided C₁₀H₁₄O₂ 166.22 Methoxy (4), Propyl (2) Inferred: Antioxidants, fragrances
2-Methoxy-4-propylphenol Not provided C₁₀H₁₄O₂ 166.22 Methoxy (2), Propyl (4) Fragrances (IFRA-regulated)
4-Propylphenol 645-56-7 C₉H₁₂O 136.19 Propyl (4) Organic synthesis intermediate
4-(3-Hydroxypropyl)-2-methoxyphenol 2305-13-7 C₁₀H₁₄O₃ 182.22 Methoxy (2), 3-Hydroxypropyl (4) Pharmaceuticals
4-Phenylphenol 92-69-3 C₁₂H₁₀O 170.21 Phenyl (4) Industrial materials

Research Findings and Implications

Substituent Position Dictates Functionality: The para-methoxy group in this compound may enhance thermal stability compared to ortho-substituted isomers due to reduced steric hindrance. In contrast, 2-Methoxy-4-propylphenol’s ortho-methoxy group could improve solubility in non-polar matrices, aligning with its use in fragrances .

Alkyl Chain Modifications: Replacing propyl with hydroxypropyl (as in 4-(3-Hydroxypropyl)-2-methoxyphenol) increases hydrophilicity, suggesting utility in aqueous formulations .

Biological Activity

4-Methoxy-2-propylphenol, also known as 2-methoxy-4-propylphenol, is an organic compound classified under methoxyphenols. This compound exhibits various biological activities that have garnered interest in fields such as pharmacology, toxicology, and food science. This article reviews the biological activity of this compound, focusing on its genotoxicity, antioxidant properties, antimicrobial effects, and potential applications in food preservation.

  • IUPAC Name : 2-methoxy-4-propylphenol
  • Molecular Formula : C10H14O2
  • Molecular Weight : 166.217 g/mol
  • CAS Number : 2785-87-7

Genotoxicity

Recent assessments indicate that this compound does not present significant genotoxic risks. A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the compound for genotoxicity using read-across data from similar compounds like guaiacol and eugenol. The findings suggest that this compound is not expected to be genotoxic based on available data from bacterial mutation assays and in vivo studies .

Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress in biological systems. Studies have shown that extracts containing this compound exhibit significant radical scavenging activity. For instance, in a study assessing various plant extracts, the chloroform extract containing this compound demonstrated notable antioxidant capabilities as measured by DPPH and ABTS assays . The antioxidant activity can be quantified using the following formulas:

ABTS radical scavenging activity =AcontrolAextractsAcontrol×100\text{ABTS radical scavenging activity }=\frac{A_{\text{control}}-A_{\text{extracts}}}{A_{\text{control}}}\times 100

Where AcontrolA_{\text{control}} is the absorbance of the control sample and AextractsA_{\text{extracts}} is the absorbance with the sample.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various pathogens. In vitro studies demonstrated that this compound exhibits substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through disc diffusion methods, revealing significant inhibition zones against common bacterial strains .

Microorganism Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus150.5
Escherichia coli121.0
Salmonella enterica101.5

These findings suggest that this compound could serve as a natural preservative in food products due to its ability to inhibit microbial growth.

Case Studies and Applications

  • Food Preservation : The application of this compound as a food preservative has been explored due to its antimicrobial properties. In a study involving meat products, the incorporation of this compound significantly reduced microbial load and extended shelf life without compromising sensory qualities .
  • Pharmaceutical Development : Research into the potential use of this compound in pharmaceutical formulations has indicated its role as a bioactive agent with possible therapeutic effects against oxidative stress-related diseases .

Q & A

Advanced Research Question

  • Lipophilicity : The propyl group increases logP compared to shorter alkyl chains (e.g., methyl), enhancing membrane permeability but reducing aqueous solubility.
  • Electron-donating effects : Methoxy groups stabilize phenolic radicals, boosting antioxidant capacity .
  • Steric hindrance : Ortho-substituted propyl groups may limit interactions with planar enzymatic active sites .
  • Quantitative Structure-Activity Relationship (QSAR) : Use computational tools (e.g., COSMO-RS) to predict solubility and reactivity trends.

What experimental strategies are effective for studying the metabolic pathways of this compound in vitro?

Advanced Research Question

  • Hepatocyte incubations : Use primary human hepatocytes or microsomal fractions to identify Phase I/II metabolites (e.g., glucuronidation, demethylation).
  • LC-MS/MS metabolomics : Profile urinary or plasma metabolites in rodent models.
  • Isotope labeling : Synthesize ¹³C-labeled analogs to trace metabolic fate.
  • Enzyme inhibition assays : Test CYP450 isoform-specific inhibitors (e.g., CYP1A2, CYP2D6) to elucidate dominant pathways .

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